molecular formula C14H18N2O B14857639 6-Ethoxy-3-propylquinolin-2-amine

6-Ethoxy-3-propylquinolin-2-amine

Cat. No.: B14857639
M. Wt: 230.31 g/mol
InChI Key: YCKUBSGCBLBHKO-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound, with the molecular formula C14H18N2O, is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a propyl group at the third position on the quinoline ring. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethoxy-3-propylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2-amino-6-ethoxy-3-propylquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-ethoxy-3-propylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxy-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .

In cancer research, 2-amino-6-ethoxy-3-propylquinoline has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of oncogenic proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 6-Ethoxyquinoline
  • 3-Propylquinoline

Comparison

Compared to other quinoline derivatives, 2-amino-6-ethoxy-3-propylquinoline exhibits unique properties due to the presence of the amino, ethoxy, and propyl groups. These substituents influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For example, the ethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The amino group contributes to its ability to form hydrogen bonds, affecting its interaction with biological targets .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-ethoxy-3-propylquinolin-2-amine

InChI

InChI=1S/C14H18N2O/c1-3-5-10-8-11-9-12(17-4-2)6-7-13(11)16-14(10)15/h6-9H,3-5H2,1-2H3,(H2,15,16)

InChI Key

YCKUBSGCBLBHKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N

Origin of Product

United States

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